"2-Bromo-5-methyl-1,4-benzoquinone" CAS number 13070-25-2
"2-Bromo-5-methyl-1,4-benzoquinone" CAS number 13070-25-2
An In-Depth Technical Guide to 2-Bromo-5-methyl-1,4-benzoquinone (CAS 13070-25-2) for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-methyl-1,4-benzoquinone, a halogenated p-benzoquinone of significant interest in synthetic organic chemistry and drug discovery. We will delve into its synthesis, explore its chemical reactivity, and discuss its potential as a versatile building block for the development of novel therapeutic agents.
Introduction: The Significance of the 1,4-Benzoquinone Scaffold
1,4-Benzoquinones are a class of organic compounds that are ubiquitous in nature and play crucial roles in biological systems, primarily in electron transport and oxidative phosphorylation.[1] Their inherent redox activity and ability to participate in a variety of chemical transformations have made them a privileged scaffold in medicinal chemistry.[1][2] Numerous natural and synthetic 1,4-benzoquinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2][3] The introduction of substituents onto the benzoquinone ring allows for the fine-tuning of its electronic properties and biological activity, making substituted benzoquinones like 2-Bromo-5-methyl-1,4-benzoquinone valuable intermediates for the synthesis of complex molecular architectures.[2][4]
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of 2-Bromo-5-methyl-1,4-benzoquinone is presented below. It is important to note that while some data for the exact molecule is available, other properties are inferred from its hydroquinone precursor and related bromo-benzoquinones.
| Property | Value | Source |
| CAS Number | 13070-25-2 | - |
| Molecular Formula | C₇H₅BrO₂ | PubChem |
| Molecular Weight | 201.02 g/mol | PubChem |
| Appearance | Yellow crystalline solid (inferred) | General knowledge of benzoquinones |
| IUPAC Name | 2-Bromo-5-methylcyclohexa-2,5-diene-1,4-dione | PubChem |
| Synonyms | 2-Bromo-5-methyl-p-benzoquinone | - |
Note: Experimental data for this specific compound is limited in publicly available literature. Properties are often inferred from closely related structures.
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¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region for the two vinyl protons and a singlet in the aliphatic region for the methyl protons.
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¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons, the two olefinic carbons attached to bromine and the methyl group, and the two olefinic carbons attached to hydrogen, as well as the methyl carbon.[5]
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IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the quinone carbonyl groups (typically around 1650-1680 cm⁻¹) and C=C stretching of the ring.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.[5]
Synthesis of 2-Bromo-5-methyl-1,4-benzoquinone
The most common and efficient method for the synthesis of 1,4-benzoquinones is the oxidation of the corresponding hydroquinones.[4] Therefore, 2-Bromo-5-methyl-1,4-benzoquinone is readily prepared by the oxidation of 2-Bromo-5-methylhydroquinone (CAS 67289-05-8).[6]
A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired scale, reaction conditions, and tolerance of other functional groups.[1][4]
General Oxidation Protocol:
This protocol is a generalized procedure based on common methods for hydroquinone oxidation.
Step 1: Dissolution of the Hydroquinone
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Dissolve 2-Bromo-5-methylhydroquinone in a suitable organic solvent such as diethyl ether, dichloromethane, or acetone.
Step 2: Addition of the Oxidizing Agent
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Slowly add a solution or suspension of the oxidizing agent to the stirred hydroquinone solution at room temperature or below. Common oxidizing agents include:
Step 3: Reaction Monitoring
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Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting hydroquinone is completely consumed.
Step 4: Work-up and Purification
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Upon completion, filter the reaction mixture to remove any inorganic salts.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 2-Bromo-5-methyl-1,4-benzoquinone.
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Purify the product by recrystallization or column chromatography on silica gel.
Diagram: Synthesis of 2-Bromo-5-methyl-1,4-benzoquinone
Caption: General synthetic route to 2-Bromo-5-methyl-1,4-benzoquinone via oxidation.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 2-Bromo-5-methyl-1,4-benzoquinone is governed by the electrophilic nature of the quinone ring, making it susceptible to nucleophilic attack. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group influences the regioselectivity of these reactions.
Nucleophilic Addition (Michael Addition)
As an α,β-unsaturated ketone, 2-Bromo-5-methyl-1,4-benzoquinone readily undergoes 1,4-conjugate addition (Michael addition) with a variety of nucleophiles, including amines, thiols, and enolates.[3] The position of nucleophilic attack is directed by both steric and electronic factors.
Diagram: Michael Addition to 2-Bromo-5-methyl-1,4-benzoquinone
Caption: General representation of a Michael addition reaction.
Diels-Alder Reactions
1,4-Benzoquinones are excellent dienophiles in Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic systems. 2-Bromo-5-methyl-1,4-benzoquinone can react with a variety of dienes to form bicyclic adducts, which can be further functionalized. The regioselectivity of the cycloaddition is influenced by the electronic nature of the substituents on both the diene and the dienophile.
Nucleophilic Substitution
The bromine atom on the quinone ring is activated towards nucleophilic aromatic substitution, although this is generally less facile than Michael addition.[3] Under forcing conditions or with highly reactive nucleophiles, the bromine atom can be displaced.
Applications in Drug Discovery and Organic Synthesis
The 2-Bromo-5-methyl-1,4-benzoquinone scaffold is a valuable starting point for the synthesis of a diverse range of biologically active molecules.
Anticancer Drug Development
Many naturally occurring and synthetic quinones exhibit potent anticancer activity.[1][2] For instance, thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) has been extensively studied for its chemopreventive and anticancer effects.[7] The structural similarity of 2-Bromo-5-methyl-1,4-benzoquinone to thymoquinone suggests its potential as a precursor for novel anticancer agents. The bromo substituent provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Antimicrobial Agents
Quinones are known to possess antimicrobial properties.[3] The electrophilic nature of the quinone ring can lead to the alkylation of biological nucleophiles in microorganisms, disrupting cellular processes. Derivatives of 2-Bromo-5-methyl-1,4-benzoquinone could be synthesized and screened for their activity against a panel of bacterial and fungal pathogens.
Versatile Synthetic Intermediate
Beyond its direct biological applications, 2-Bromo-5-methyl-1,4-benzoquinone serves as a versatile building block in organic synthesis.[4] Its ability to undergo Michael additions and Diels-Alder reactions makes it a key component in the total synthesis of complex natural products.
Diagram: Workflow for Drug Discovery Application
Caption: A potential workflow for utilizing the title compound in drug discovery.
Safety and Handling
Conclusion
2-Bromo-5-methyl-1,4-benzoquinone is a valuable and versatile chemical entity with significant potential in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis and diverse reactivity make it an attractive starting material for the construction of complex molecules with a wide range of potential biological activities. Further investigation into the properties and applications of this compound and its derivatives is warranted and holds promise for the development of novel therapeutic agents.
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Recent advances in 1,4-benzoquinone chemistry - SciELO. (2011-01-06). Retrieved from [Link]
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Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones - Academic Journals. Retrieved from [Link]
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2,5-Dibromo-1,4-benzoquinone | C6H2Br2O2 | CID 543093 - PubChem. Retrieved from [Link]
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SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER” - Jetir.Org. Retrieved from [Link]
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(PDF) Recent advances in 1,4-benzoquinone chemistry - ResearchGate. Retrieved from [Link]
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Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers - MDPI. Retrieved from [Link]
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2-Bromo-5-methylhydroquinone | C7H7BrO2 | CID 334077 - PubChem. Retrieved from [Link]
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1,4-Benzoquinone, BQ - Organic Chemistry Portal. Retrieved from [Link]
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Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - NIH. Retrieved from [Link]
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